Akt Inhibitory Potency: B12 vs. the Clinical Multi-AGC Inhibitor AT13148
Akt/ROCK-IN-1 (B12) inhibits Akt with an IC50 of 0.023 nM, which is approximately 1,650-fold more potent than AT13148's inhibition of Akt1 (IC50 = 38 nM) and over 17,000-fold more potent than AT13148's inhibition of Akt2 (IC50 = 402 nM) [1]. Unlike AT13148, which targets at least six AGC kinases simultaneously, B12 was specifically designed as a dual Akt/ROCK inhibitor, minimizing off-target confounding in pathway dissection experiments [1].
| Evidence Dimension | Akt inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Akt IC50 = 0.023 nM (B12) |
| Comparator Or Baseline | AT13148: Akt1 IC50 = 38 nM, Akt2 IC50 = 402 nM, Akt3 IC50 = 50 nM |
| Quantified Difference | 1,650-fold more potent vs. Akt1; 17,478-fold more potent vs. Akt2 |
| Conditions | In vitro kinase inhibition assay; B12 data reported against Akt panel; AT13148 data from TargetMol/Selleckchem product specification (ATP-competitive AGC kinase panel) |
Why This Matters
For researchers requiring potent and clean Akt engagement without multi-AGC kinase confounding, B12 provides orders-of-magnitude greater potency and a narrower target profile than AT13148, a Phase 1 clinical candidate.
- [1] Che J, Bing S, Lu J, Jin Z, Gao J, Sheng H, Li D, Yang B, He Q, Ying M, Dong X. Discovery of Novel Oxazepine Derivatives as Akt/ROCK Inhibitors for Growth Arrest and Differentiation Induction in Neuroblastoma Treatment. J Med Chem. 2023 Oct 12;66(19):13530-13555. doi:10.1021/acs.jmedchem.3c00829. View Source
